molecular formula C24H24ClN3S B12226141 5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12226141
M. Wt: 422.0 g/mol
InChI Key: XBOQEWADVSRUDP-UHFFFAOYSA-N
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Description

5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-component reactions. One common method involves the reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile. This one-pot reaction is regio- and chemoselective, producing the desired pyrazolopyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and regioselective synthesis can be scaled up for industrial applications, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with specific signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific structural features, such as the presence of a tert-butyl group and a chlorobenzylsulfanyl group. These features contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C24H24ClN3S

Molecular Weight

422.0 g/mol

IUPAC Name

5-tert-butyl-7-[(4-chlorophenyl)methylsulfanyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C24H24ClN3S/c1-16-22(18-8-6-5-7-9-18)23-26-20(24(2,3)4)14-21(28(23)27-16)29-15-17-10-12-19(25)13-11-17/h5-14H,15H2,1-4H3

InChI Key

XBOQEWADVSRUDP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SCC4=CC=C(C=C4)Cl

Origin of Product

United States

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